2-ethoxy-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide

VEGFR2 inhibitor Kinase selectivity Imidazo[1,2-b]pyridazine scaffold

2-Ethoxy-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide (CAS 955543-41-6) is a synthetic small-molecule benzamide derivative built on an imidazo[1,2-b]pyridazine core, a privileged hinge-binding scaffold validated in multiple kinase inhibitor programs. This compound class was developed by Takeda Pharmaceutical Company as part of a medicinal chemistry campaign targeting the vascular endothelial growth factor receptor 2 (VEGFR2) and platelet-derived growth factor receptor (PDGFR) tyrosine kinases, with the lead candidate TAK-593 demonstrating low-nanomolar potency against VEGFR2 (IC50 = 0.95 nM) and PDGFRα/β (IC50 = 4.3/13 nM).

Molecular Formula C22H19FN4O3
Molecular Weight 406.417
CAS No. 955543-41-6
Cat. No. B2444480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethoxy-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide
CAS955543-41-6
Molecular FormulaC22H19FN4O3
Molecular Weight406.417
Structural Identifiers
SMILESCCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC)F
InChIInChI=1S/C22H19FN4O3/c1-3-30-19-7-5-4-6-15(19)22(28)25-17-12-14(8-9-16(17)23)18-13-27-20(24-18)10-11-21(26-27)29-2/h4-13H,3H2,1-2H3,(H,25,28)
InChIKeyLIDOREJBEIKBPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 2-Ethoxy-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide (CAS 955543-41-6) as a VEGFR2/PDGFR Kinase Inhibitor Research Tool


2-Ethoxy-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide (CAS 955543-41-6) is a synthetic small-molecule benzamide derivative built on an imidazo[1,2-b]pyridazine core, a privileged hinge-binding scaffold validated in multiple kinase inhibitor programs [1]. This compound class was developed by Takeda Pharmaceutical Company as part of a medicinal chemistry campaign targeting the vascular endothelial growth factor receptor 2 (VEGFR2) and platelet-derived growth factor receptor (PDGFR) tyrosine kinases, with the lead candidate TAK-593 demonstrating low-nanomolar potency against VEGFR2 (IC50 = 0.95 nM) and PDGFRα/β (IC50 = 4.3/13 nM) [2]. The target compound incorporates a 2-ethoxybenzamide moiety linked to a 2-fluoro-substituted central phenyl ring, connected via a direct C–C bond to the 2-position of the 6-methoxyimidazo[1,2-b]pyridazine scaffold, distinguishing it from earlier ether-linked analogs.

Why Imidazo[1,2-b]pyridazine Benzamide Derivatives Are Not Interchangeable in VEGFR2-Targeted Research: The Case of CAS 955543-41-6


Within the imidazo[1,2-b]pyridazine benzamide class, subtle structural variations produce substantial differences in kinase selectivity, potency, and pharmacokinetic behavior that preclude casual substitution. The prototypical clinical candidate TAK-593 employs a cyclopropanecarboxamido group at the imidazo[1,2-b]pyridazine 2-position and a 1,3-dimethylpyrazole-5-carboxamide tail, achieving balanced VEGFR2/PDGFR dual inhibition [1]. In contrast, the target compound replaces the cyclopropanecarboxamido with a 6-methoxy group on the imidazo[1,2-b]pyridazine and incorporates a 2-ethoxybenzamide moiety attached via a direct C–C bond at the 2-position [2]. These structural differences are predicted to alter the hydrogen-bonding network within the kinase hinge region and modulate the allosteric hydrophobic pocket occupancy, potentially shifting the selectivity profile away from the VEGFR/PDGFR family toward distinct kinase targets such as CSF1R or c-Kit, as observed with structurally related 2,6-dimethoxybenzamide analogs [3]. Spring 2024 procurement decisions for kinase inhibitor tool compounds must therefore be guided by the specific target profile required, not by class membership alone.

Quantitative Differentiation Evidence for CAS 955543-41-6 vs. Closest Imidazo[1,2-b]pyridazine Benzamide Analogs


Structural Differentiation from TAK-593: 6-Methoxy Hinge-Binder vs. Cyclopropanecarboxamido Hinge-Binder Alters VEGFR2/PDGFR Selectivity Profile

The target compound (CAS 955543-41-6) differs from the well-characterized clinical candidate TAK-593 (CAS 1005780-62-0) in two critical pharmacophoric positions: (1) at the imidazo[1,2-b]pyridazine 2-position, where TAK-593 bears a cyclopropanecarboxamido group that engages the kinase hinge region via a bidentate hydrogen-bonding network, the target compound instead carries a 6-methoxy substituent on the pyridazine ring with a direct C–C bond to the central phenyl at the 2-position, eliminating the hinge-directed amide interaction; (2) at the terminal amide, where TAK-593 uses a 1,3-dimethyl-1H-pyrazole-5-carboxamide, the target compound employs a 2-ethoxybenzamide [1]. TAK-593's cyclopropanecarboxamido hinge-binding motif is directly responsible for its balanced VEGFR2/PDGFR dual inhibition profile (VEGFR2 IC50 = 0.95 nM; PDGFRα IC50 = 4.3 nM; PDGFRβ IC50 = 13 nM) [2]. The target compound's distinct hinge-region pharmacophore is expected to confer a divergent kinase selectivity fingerprint, as demonstrated by the structurally analogous 2,6-dimethoxybenzamide derivative (CAS 953150-09-9), which shows predominant activity against PDGFRα (IC50 = 1.1 nM), c-Src (IC50 = 5.4 nM), and c-Kit (IC50 = 12.5 nM) , a pattern distinct from the VEGFR-centric profile of TAK-593.

VEGFR2 inhibitor Kinase selectivity Imidazo[1,2-b]pyridazine scaffold

Linker Architecture Differentiation: Direct C2–C Bond vs. C6–O Ether Linkage Determines Conformational Flexibility and Kinase Binding Mode

The target compound (CAS 955543-41-6) connects its central 2-fluorophenyl ring to the imidazo[1,2-b]pyridazine core via a direct sp²–sp² C–C bond at the 2-position of the heterocycle. This contrasts sharply with the lead compound 6b from Miyamoto et al. (2012), which links the phenyl ring to the imidazo[1,2-b]pyridazine 6-position through an ether (–O–) linkage [1]. The C–C bond in the target compound is approximately 0.3–0.5 Å shorter than the C–O–C ether linkage and is rotationally restricted, producing a more rigid, co-planar geometry between the central phenyl and the imidazo[1,2-b]pyridazine ring system. In compound 6b, the ether oxygen introduces a tetrahedral geometry (C–O–C angle ≈ 118°) that kinks the phenyl ring out of the heterocycle plane, enabling the 3-trifluoromethylbenzamide to access a different allosteric pocket [1]. The target compound's direct C–C linkage instead enforces a linear extension of the molecular axis, positioning the 2-ethoxybenzamide tail approximately 2–3 Å deeper into the solvent-exposed region of the kinase active site, which may reduce off-target binding to kinases with sterically congested back pockets.

Kinase inhibitor design Linker geometry Conformational restriction

Halogen Substitution Effects: 2-Fluoro on Central Phenyl Ring Modulates CYP-Mediated Metabolism and Aqueous Solubility vs. 2-Methyl and Unsubstituted Analogs

The target compound incorporates a 2-fluoro substituent on the central phenyl ring, a feature absent in the closely related analog 2-ethoxy-N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)benzamide (CAS 946322-99-2), which instead carries a 2-methyl group . Fluorine substitution at the ortho position of the central phenyl ring is a well-established medicinal chemistry strategy to modulate metabolic stability: the strong C–F bond (bond dissociation energy ≈ 485 kJ/mol vs. C–CH3 ≈ 378 kJ/mol) resists cytochrome P450-mediated oxidative metabolism at the adjacent position, potentially extending the compound's half-life in hepatocyte assays by 2- to 5-fold relative to the 2-methyl analog [1]. Additionally, the electron-withdrawing fluorine atom reduces the pKa of the adjacent amide N–H by approximately 0.5–1.0 units, which can enhance membrane permeability at physiological pH while slightly decreasing aqueous solubility (predicted LogS ≈ –5.2 for the 2-fluoro derivative vs. –4.8 for the 2-methyl analog) [2].

Fluorine substitution Metabolic stability CYP450 inhibition

Recommended Application Scenarios for CAS 955543-41-6 in Kinase Inhibitor Research and Procurement


Kinase Selectivity Profiling of Non-VEGFR2-Dominant Imidazo[1,2-b]pyridazine Benzamides

Investigators conducting broad kinase selectivity panels (e.g., Eurofins KinaseProfiler or DiscoverX scanMAX) should include CAS 955543-41-6 as a structurally distinct member of the imidazo[1,2-b]pyridazine benzamide class. Because this compound replaces TAK-593's cyclopropanecarboxamido hinge-binding motif with a 6-methoxy substituent and a direct C2–C phenyl linkage, its selectivity fingerprint is predicted to diverge significantly from the VEGFR2/PDGFR-centric profile of TAK-593 . The compound's structural features—2-ethoxybenzamide tail, 2-fluorophenyl linker, and direct C–C bond—make it a valuable probe for identifying kinases that tolerate a rigid, co-planar inhibitor geometry with a solvent-exposed ethoxybenzamide moiety . Procurement at ≥95% purity (as specified by supplier Chemenu, Catalog CM840073) is sufficient for initial panel screening at 1–10 µM concentrations .

Structure-Activity Relationship (SAR) Studies on Imidazo[1,2-b]pyridazine Linker Geometry

Medicinal chemistry teams exploring the impact of linker geometry on kinase inhibitor potency and selectivity should procure CAS 955543-41-6 alongside the ether-linked benchmark compound 6b (CAS not available; described as N-[3-(imidazo[1,2-b]pyridazin-6-yloxy)phenyl]-3-(trifluoromethyl)benzamide) . The direct C–C bond in the target compound enforces a co-planar, linear molecular axis, while the ether linkage in compound 6b introduces a ~118° kink. Comparative kinase inhibition assays using these two scaffolds can quantify the contribution of linker geometry to target engagement across the kinome. This matched-pair comparison is particularly informative for computational chemists building pharmacophore models that incorporate three-dimensional conformational constraints .

Fluorine Metabolic Stability Studies in Hepatocyte and Microsomal Assays

ADME/DMPK scientists evaluating the contribution of aryl fluorine substitution to the oxidative metabolic stability of benzamide kinase inhibitors should use CAS 955543-41-6 (2-fluoro) in a matched-pair comparison with the 2-methyl analog (CAS 946322-99-2) or the unsubstituted phenyl analog. Incubation of these compounds in human, rat, or mouse liver microsomes (HLM, RLM, MLM) with NADPH cofactor can directly quantify the intrinsic clearance (CLint) differential conferred by the C–F bond . The 2-fluoro substitution is expected to reduce CYP-mediated hydroxylation at the adjacent phenyl position, resulting in a measurable increase in half-life (t½) in microsomal stability assays . This head-to-head experimental design isolates the fluorine effect from the conserved imidazo[1,2-b]pyridazine-ethoxybenzamide scaffold.

Quote Request

Request a Quote for 2-ethoxy-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.